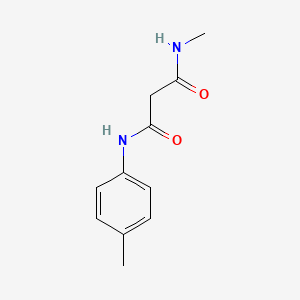
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide (NMPDA) is a chemical compound which has been studied for its potential applications in scientific research. It is a member of the diamide family of compounds, and is composed of two nitrogen atoms, one methyl group, and one 4-methylphenyl group. NMPDA has been studied for its ability to act as a catalyst in certain reactions, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of other compounds. It has also been studied for its ability to act as a modulator of enzyme activity, as well as its potential to act as an inhibitor of certain enzymes. In addition, this compound has been studied for its ability to act as a ligand for metal ions, and its potential to act as an antioxidant.
Mécanisme D'action
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide is believed to act by binding to certain enzymes and modulating their activity. It is also believed to act as an antioxidant, by scavenging free radicals and preventing them from damaging cellular components. In addition, this compound is believed to act as a ligand for metal ions, by binding to them and forming complexes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, as well as inhibit the activity of certain enzymes. In addition, this compound has been shown to possess antioxidant activity, and is believed to scavenge free radicals and prevent them from damaging cellular components. It has also been shown to act as a ligand for metal ions, and is believed to form complexes with them.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it has been shown to possess a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, this compound also has some limitations. It can be toxic in high concentrations, and must be handled with care. In addition, it can be difficult to control the reaction conditions, which can lead to the production of undesired products.
Orientations Futures
There are several potential future directions for research involving N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide. One potential direction is to further investigate its potential as an antioxidant, and to develop methods for increasing its antioxidant activity. In addition, further research could be done to investigate its potential as a ligand for metal ions, and to develop methods for increasing its binding affinity. Furthermore, further research could be done to investigate its potential as an enzyme modulator and inhibitor, and to develop methods for increasing its efficacy. Finally, further research could be done to investigate its potential as a catalyst in organic synthesis reactions, and to develop methods for increasing its catalytic activity.
Méthodes De Synthèse
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenyl isocyanate with N-methyl-N-phenylpropan-1-amine. This reaction produces 4-methylphenyl urea, which can then be used in a second reaction with N-methyl-N-phenylpropan-1-amine to create this compound. The reaction conditions for both steps should be carefully monitored to ensure that the desired product is produced.
Propriétés
IUPAC Name |
N-methyl-N'-(4-methylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-9(6-4-8)13-11(15)7-10(14)12-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHQGNGRRSZHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569238 |
Source


|
| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142917-15-5 |
Source


|
| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

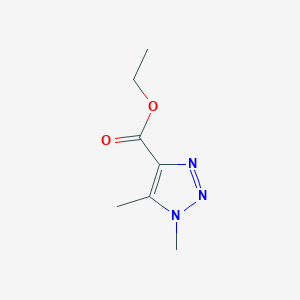
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
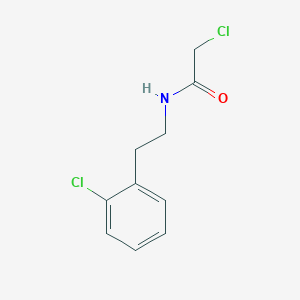

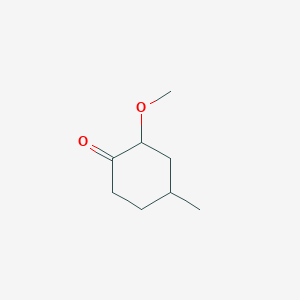
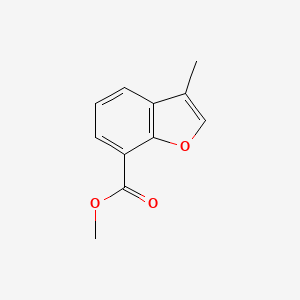
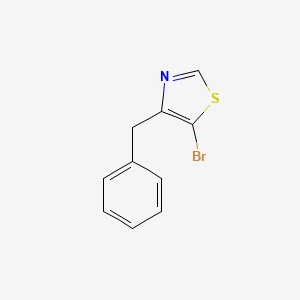

![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)
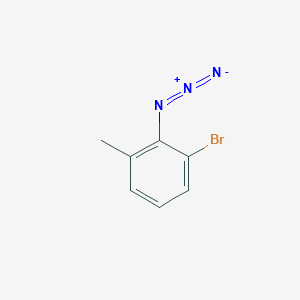
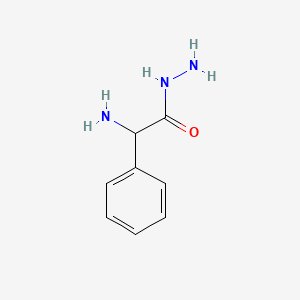
![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)
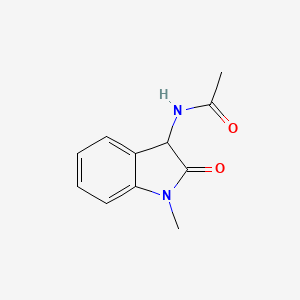
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)